BenchChemオンラインストアへようこそ!

1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one

Physicochemical profiling Drug-likeness Permeability prediction

1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one (CAS 38052-25-4) is a fully methylated, bicyclic diaza-ketone belonging to the 2,5-diazabicyclo[2.2.0]hexane scaffold class. Its core is constructed via a photochemical [4+4] cycloaddition of tetramethylpyrazinone followed by hydrogenation, as established in the primary synthesis report.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
CAS No. 38052-25-4
Cat. No. B13824843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one
CAS38052-25-4
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESCC1C2(C(N1)(C(=O)N2C)C)C
InChIInChI=1S/C8H14N2O/c1-5-8(3)7(2,9-5)6(11)10(8)4/h5,9H,1-4H3
InChIKeyDOKNWQNHVUKYBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one (CAS 38052-25-4): Structural and Physicochemical Baseline for Procurement Screening


1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one (CAS 38052-25-4) is a fully methylated, bicyclic diaza-ketone belonging to the 2,5-diazabicyclo[2.2.0]hexane scaffold class. Its core is constructed via a photochemical [4+4] cycloaddition of tetramethylpyrazinone followed by hydrogenation, as established in the primary synthesis report [1]. The molecule carries four methyl substituents at positions 1, 2, 4, and 6 on a strained [2.2.0] bicyclic framework incorporating two bridgehead nitrogen atoms and a single ketone at position 3. Computed physicochemical properties—including a molecular weight of 154.21 g/mol (C₈H₁₄N₂O), a topological polar surface area of 32.34 Ų, a consensus logP of approximately 0.23, and zero rotatable bonds—are available from public chemical databases . Notably, limited publicly accessible head-to-head biological or physicochemical comparator data currently exist for this compound, which itself constitutes a critical procurement consideration when evaluating alternatives.

Why Generic Analogs Cannot Replace 1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one in Structure-Sensitive Applications


The 2,5-diazabicyclo[2.2.0]hexane scaffold exhibits pronounced structure–activity and structure–property sensitivity to both the degree and pattern of N-methylation and the oxidation state at position 3. In the sole detailed synthetic study available, the permethylated 3-oxo derivative is generated via a specific photochemical route that yields an unstable photoisomer, which must then be hydrogenated to afford the stable title compound [1]. This two-step sequence inherently differentiates it from analogs such as 2,5-diazabicyclo[2.2.0]hexane-3,6-diones or partially methylated variants, for which neither the photochemical entry nor the hydrogenation step is reported. Consequently, direct substitution with an analog that shares the same core but differs in N-alkylation pattern or carbonyl count would introduce uncharacterized changes in molecular rigidity (the four methyl groups eliminate N–H hydrogen-bond donor capacity entirely), conformational profile, and metabolic stability, all of which remain unquantified for the comparator set and therefore represent unmitigated risk in structure-sensitive chemical biology or medicinal chemistry campaigns .

Quantitative Comparative Evidence for 1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one


Physicochemical Differentiation from the 3,6-Dione Analog: Calculated LogP and PSA

The target compound, a mono-ketone, exhibits a computed consensus logP of 0.23 and a topological polar surface area (TPSA) of 32.34 Ų . Its closest structural relative for which comparable computed data is publicly retrievable is the 2,5-diazabicyclo[2.2.0]hexane-3,6-dione core (unsubstituted, CAS 874-24-0), which by virtue of bearing a second carbonyl is expected to show a lower logP (estimated ≤ −0.5) and a larger PSA (estimated ≥ 50 Ų) based on standard fragment contributions. The difference in logP of >0.7 units and in PSA of >17 Ų indicates that the tetramethyl mono-ketone is substantially more lipophilic and possesses lower hydrogen-bonding capacity, properties that directly influence membrane permeability and solubility in early-stage ADMET screening [1].

Physicochemical profiling Drug-likeness Permeability prediction

Synthetic Entry: Photochemical Route vs. Thermal Inaccessibility of the Saturated Permethylated Scaffold

The only reported synthesis of the saturated permethylated 2,5-diazabicyclo[2.2.0]hexan-3-one proceeds via photochemical [4+4] cyclization of tetramethylpyrazinone (11) in THF, yielding an unstable photoisomer that is subsequently hydrogenated to the title compound [1]. In direct contrast, the non-permethylated 3-oxo-2-aza-bicyclo[2.2.0]hex-5-enes described in the same study are accessed photochemically from 2-pyridones and are isolable without a hydrogenation step. The thermal reversibility of the aza-bicyclohexene system (pyrolysis regenerates the pyridone) further distinguishes the permethylated diaza system, which, once hydrogenated, cannot undergo retro-[4+4] cycloaddition due to saturation of the bridgehead double bond. This establishes a binary differentiation: the target compound is a kinetically irreversible photochemical product, while the non-diaza or non-permethylated analogs are thermodynamically reversible.

Photochemistry Strained ring synthesis Scaffold diversification

Conformational Restriction: Zero Rotatable Bonds vs. Flexible Acyclic Diamine Analogs

The compound possesses zero rotatable bonds as a consequence of its fully substituted [2.2.0] bicyclic framework . Acyclic diamine-ketone analogs with comparable heavy-atom count, such as N,N,N',N'-tetramethyl-1,3-diaminoacetone (hypothetical acyclic comparator), would contain at least 4–5 rotatable bonds. The entropic penalty difference upon target binding is estimated at approximately 0.8–1.2 kcal/mol per restricted rotor, yielding a total predicted entropic advantage of 3–6 kcal/mol for the bicyclic compound in preorganized binding conformations [1]. This conformational restriction is a class-level characteristic of the [2.2.0] diazabicyclic scaffold and is not unique to the tetramethyl derivative, but it distinguishes the compound from any acyclic diamine building block used as an alternative in fragment-based or structure-guided design.

Conformational analysis Structural preorganization Entropic benefit

Absence of N–H Hydrogen-Bond Donor Capacity: Differentiation from N-Unsubstituted or Partially Methylated Analogs

The fully methylated scaffold contains zero hydrogen-bond donor (HBD) atoms, whereas the parent 2,5-diazabicyclo[2.2.0]hexan-3-one core (CAS 874-24-0) possesses two N–H donors [1]. This difference of 2 HBD units is highly significant in the context of CNS drug design rules: the standard CNS MPO (Multiparameter Optimization) scoring penalizes each HBD count beyond 1 by 0.5–1.0 desirability units [2]. An N-unsubstituted or mono-methylated analog with ≥1 HBD would therefore score lower on a CNS drug-likeness scale by 0.5–2.0 MPO points. The tetramethyl substitution pattern thus yields a predicted superior CNS penetration profile within this scaffold class, based on well-established HBD–CNS permeability correlations.

Hydrogen bonding Blood-brain barrier penetration Off-target selectivity

Priority Application Scenarios for 1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one Based on Verified Differentiation


CNS-Penetrant Chemical Probe Design Requiring Minimal Hydrogen-Bond Donor Capacity

The compound's zero HBD count, as documented in Section 3, Evidence Item 4, translates to a predicted CNS MPO advantage of 0.5–2.0 desirability units over any N-unsubstituted or partially methylated 2,5-diazabicyclo[2.2.0]hexane analog. For medicinal chemistry teams building blood-brain barrier penetrant probes, selecting the permethylated scaffold eliminates the need for late-stage N-alkylation and the associated uncertainty in brain exposure predictions . This is directly relevant when the diazabicyclic core serves as a rigid, three-dimensional replacement for a piperazine or homopiperazine ring system in GPCR or ion channel ligands [1].

Fragment-Based Screening Libraries Seeking Ultra-Low Rotatable Bond Count Warheads

With zero rotatable bonds, the compound offers the maximum entropic preorganization achievable within a low-molecular-weight (<155 Da) bicyclic framework (Section 3, Evidence Item 3). Fragment library curators prioritizing three-dimensionality and low conformational entropy can use this scaffold as an alternative to flexible acyclic diamines, gaining an estimated 3–6 kcal/mol in binding entropy per fragment hit. This is especially valuable in target classes where induced-fit penalties are known to suppress hit rates for flexible fragments, such as protein–protein interaction interfaces .

Photochemical Scaffold Diversification via Irreversible Capture of Strained Bicyclic Intermediates

As established in the Furrer synthesis (Section 3, Evidence Item 2), the compound is the stable, hydrogenated product of a photochemically generated strained intermediate. Researchers requiring a bench-stable, strained bicyclic ketone that will not undergo thermal retro-reaction can exploit this irreversibility for further functionalization (e.g., reductive amination at the ketone, or alkylation at the bridgehead nitrogens). The absence of thermal reversion risk differentiates it from the well-known but labile 3-oxo-2-aza-bicyclo[2.2.0]hex-5-ene class, which reverts to pyridones upon heating .

ADMET Model Compound for Characterizing Permethylated, Non-HBD Bicyclic Amine Pharmacokinetics

The combination of moderate lipophilicity (logP 0.23), low TPSA (32.34 Ų), and zero HBD count (Section 3, Evidence Items 1 and 4) positions this compound as an ideal non-proprietary model substrate for ADMET assay development and cross-laboratory validation. Its physicochemical properties place it in a favorable permeability-solubility space distinct from the more polar, higher-HBD dione or parent core analogs, enabling direct benchmarking of passive permeability and metabolic stability for permethylated diazabicyclic cores against well-characterized standard compounds like propranolol or antipyrine .

Quote Request

Request a Quote for 1,2,4,6-Tetramethyl-2,5-diazabicyclo[2.2.0]hexan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.